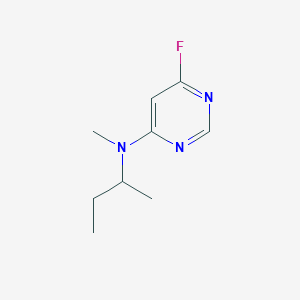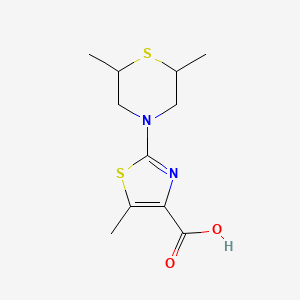![molecular formula C11H16N2O4 B6646726 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid](/img/structure/B6646726.png)
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid, also known as etomoxir, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that plays a critical role in fatty acid metabolism. Etomoxir has been shown to have a range of biochemical and physiological effects, and its use in laboratory experiments has yielded valuable insights into metabolic pathways and disease mechanisms.
作用機序
Etomoxir works by inhibiting CPT1, which is an enzyme that facilitates the transport of long-chain fatty acids into mitochondria for oxidation. By blocking this enzyme, 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid prevents the oxidation of fatty acids and promotes the use of alternative energy sources such as glucose. This can have a range of effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
Etomoxir has been shown to have a range of biochemical and physiological effects. In addition to inhibiting fatty acid oxidation, it can also alter cellular signaling pathways and gene expression. It has been shown to have anti-inflammatory effects, and may be useful in the treatment of various inflammatory diseases. It has also been investigated as a potential treatment for heart failure, as it can improve cardiac function and reduce the risk of arrhythmias.
実験室実験の利点と制限
The use of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid in laboratory experiments has several advantages. Its ability to inhibit CPT1 allows researchers to investigate the role of fatty acid oxidation in various disease states and metabolic pathways. It can also be used to study the effects of altered metabolism on cellular signaling pathways and gene expression. However, there are also some limitations to its use. Etomoxir can be toxic to cells at high concentrations, and its effects on cellular metabolism may not be entirely specific to fatty acid oxidation.
将来の方向性
There are several potential future directions for research involving 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid. One area of interest is the development of more specific inhibitors of CPT1, which could allow for more precise manipulation of fatty acid oxidation pathways. Another potential direction is the investigation of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid's effects on cellular metabolism in different disease states, such as cancer and diabetes. Finally, the development of new methods for delivering 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid to specific tissues or cell types could allow for more targeted investigations of its effects on cellular metabolism and signaling pathways.
合成法
Etomoxir can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the condensation of 3-aminooxazolidin-2-one with ethyl 2-bromo-2-methylbutyrate, followed by hydrolysis and subsequent reaction with a base to form the final product.
科学的研究の応用
Etomoxir has been used extensively in scientific research, particularly in the fields of metabolism and cardiovascular disease. Its ability to inhibit CPT1 has made it a valuable tool for studying fatty acid oxidation pathways and their role in various disease states. It has also been used to investigate the effects of altered fatty acid metabolism on cellular signaling pathways and gene expression.
特性
IUPAC Name |
2-ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-11(4-2,10(15)16)7-12-9(14)8-5-6-17-13-8/h5-6H,3-4,7H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIJVCGGDXXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=NOC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)
![2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)
![3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
![2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646687.png)
![2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6646690.png)
![2-ethyl-2-[[(6-oxo-1H-pyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646731.png)
![2-ethyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646735.png)
![2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide](/img/structure/B6646747.png)
![2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide](/img/structure/B6646755.png)